4-bromo-N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a fascinating fusion of aromatic rings, heterocycles, and functional groups. Its full chemical name might be a mouthful, but let’s break it down:
4-Bromo: Indicates a bromine atom substitution at the 4-position of the benzene ring.
N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide: A complex structure comprising a benzamide core with various substituents.
Preparation Methods
Synthetic Routes:
-
Bromination of Diphenylamine: : Start with diphenylamine and brominate it using N-bromosuccinimide (NBS) to introduce the bromine atom at the benzylic position . The reaction proceeds as follows:
NBS→S⋅+Br
S⋅+C6H5CH2CH2H3→SH+C6H5CH(⋅)CH2CH3
-
Amidation: : React the resulting benzylic bromide with an appropriate amine (e.g., aniline) to form the benzamide structure.
Chemical Reactions Analysis
Reactions:
Substitution Reactions: The bromine atom at the benzylic position makes this compound susceptible to nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group in the benzamide can yield the corresponding amine.
Oxidation: Oxidation of the thiazole ring could lead to various products.
NBS: Used for bromination.
Hydrogenation Catalysts: For reduction.
Oxidizing Agents: For oxidation.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Potential as a drug candidate due to its diverse reactivity.
Biological Studies: Investigating its effects on cellular pathways.
Materials Science: As a building block for functional materials.
Mechanism of Action
The exact mechanism remains elusive, but it likely interacts with specific molecular targets, influencing cellular processes.
Properties
Molecular Formula |
C18H12Br2N6OS |
---|---|
Molecular Weight |
520.2 g/mol |
IUPAC Name |
4-bromo-N-[3-[1-(4-bromophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C18H12Br2N6OS/c1-10-15(23-25-26(10)14-8-6-13(20)7-9-14)16-21-18(28-24-16)22-17(27)11-2-4-12(19)5-3-11/h2-9H,1H3,(H,21,22,24,27) |
InChI Key |
QSKKACVIVDUYGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Br)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.